molecular formula C16H13ClFNO3 B5575076 (2-Fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate

(2-Fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate

Cat. No.: B5575076
M. Wt: 321.73 g/mol
InChI Key: OLRPNSYPCOPGCP-UHFFFAOYSA-N
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Description

(2-Fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate is a synthetic organic compound that features a fluorinated phenyl group and a chlorinated aniline moiety

Scientific Research Applications

(2-Fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate typically involves the following steps:

    Formation of the 2-Fluorophenyl Intermediate:

    Synthesis of the 4-(4-Chloroanilino)-4-oxobutanoate Intermediate: This intermediate is synthesized by reacting 4-chloroaniline with a suitable butanoate derivative under controlled conditions.

    Coupling Reaction: The final step involves coupling the 2-fluorophenyl intermediate with the 4-(4-chloroanilino)-4-oxobutanoate intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace the fluorine or chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include derivatives with different substituents on the phenyl or aniline rings.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Organochlorine Compounds: Organic compounds containing chlorine atoms.

    Difluoromethylated Compounds: Compounds with difluoromethyl groups.

Uniqueness

(2-Fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate is unique due to its specific combination of fluorine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl) 4-(4-chloroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c17-11-5-7-12(8-6-11)19-15(20)9-10-16(21)22-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRPNSYPCOPGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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